Methomyl
Overview
Description
Methomyl is a white, crystalline solid with a slight sulfurous odor . It is a carbamate insecticide used to control foliage and soil-borne insect pests on a variety of food and feed crops . It is also used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn .
Synthesis Analysis
Methomyl is synthesized from MIC and other chemicals . A study also mentions the use of microwave-induced plasma jet for efficient degradation of methomyl .
Molecular Structure Analysis
The molecular formula of Methomyl is C5H10N2O2S . Its molecular weight is 162.210 .
Chemical Reactions Analysis
Methomyl is not considered persistent in the environment, with half-lives on the order of days to weeks . It undergoes oxidation, incineration, adsorption, and microbial degradation methods to remove insecticidal residues from soil/water environments .
Physical And Chemical Properties Analysis
Methomyl is a white crystalline solid with a slight sulfurous smell. It has a melting point of around 77-79 Celsius . It decomposes slowly in water and the rate is increased with increases in temperature, alkalinity, salinity, and aeration .
Scientific Research Applications
Degradation in Soil/Water Environments
Methomyl, a broad-spectrum oxime carbamate, is commonly used in agriculture for controlling various pests. However, its extensive use has led to environmental toxicity concerns. Research has focused on methods such as oxidation, incineration, adsorption, and particularly microbial degradation to remove methomyl residues from soil and water environments. Biodegradation by microorganisms is seen as a cost-effective and eco-friendly approach. Various species of methomyl-degrading bacteria have been identified, and their degradation pathways and metabolic processes have been studied. This research highlights the importance of microbial degradation mechanisms in detoxifying methomyl in contaminated environments (Lin et al., 2020).
Degradation in Water by Peroxymonosulfate
Another study focuses on the degradation of methomyl in water using peroxymonosulfate-based advanced oxidation processes. The degradation effectiveness in various systems, including PMS-Only, pyrite-PMS, and zero-valent iron-PMS, was analyzed. Reactive oxygen species and their roles in degradation were studied, revealing that singlet oxygen was primarily responsible for methomyl degradation. This study provides insights into the efficacy of different degradation systems in real water environments, demonstrating the potential for effective methomyl removal in various water sources (Hayat et al., 2021).
Soil Application Effects on Nematodes and Insects
Methomyl's potential as a soil application for controlling soil nematodes and foliar insect pests has been evaluated. In greenhouse tests, methomyl soil applications showed significant control over Meloidogyne incognita, comparable to oxamyl, and were effective on various insects. This research suggests that methomyl soil applications have potential for early control of diverse pest species (Desaeger et al., 2011).
Hydrodynamic Cavitation-Based Degradation
Research on methomyl degradation using hydrodynamic cavitation reactor (HC) and its combination with intensifying agents like H2O2, fenton reagent, and ozone has been conducted. This study observed significant synergetic effects in all hybrid processes, with HC+Ozone process being the most effective. The research also includes analysis of intermediate by-products and proposes a probable degradation pathway, highlighting the potential of HC in combination with intensifying agents for methomyl degradation (Raut-Jadhav et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC)/SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860187 | |
Record name | (E)-Methomyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methomyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
58 mg/mL at 25 °C | |
Record name | Methomyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
S-Methyl N-(methylcarbamoyloxy)thioacetimidate | |
CAS RN |
16752-77-5, 19928-35-9 | |
Record name | Methomyl [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Methomyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Methomyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHOMYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methomyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AK2D6518.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
78 - 79 °C | |
Record name | Methomyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.